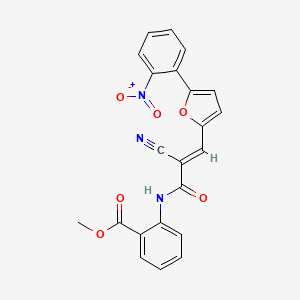
MFCD02364407
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the registry number “MFCD02364407” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique structural properties and potential applications in both industrial and research settings. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future developments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02364407” involves several key steps, typically starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for optimizing yield and purity. Common synthetic routes may include multi-step organic reactions, where intermediates are carefully isolated and purified before proceeding to the next step.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the availability of raw materials, energy consumption, and waste management. Advanced techniques such as catalytic processes and green chemistry principles are often employed to enhance the overall production process.
Chemical Reactions Analysis
Types of Reactions
“MFCD02364407” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Each type of reaction involves specific reagents and conditions that facilitate the transformation of the compound into different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize “this compound,” leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in reduced forms with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents, leading to the formation of substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
“MFCD02364407” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the development of new compounds and materials.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which “MFCD02364407” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c1-30-22(27)16-6-2-4-8-18(16)24-21(26)14(13-23)12-15-10-11-20(31-15)17-7-3-5-9-19(17)25(28)29/h2-12H,1H3,(H,24,26)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQMNUUBUBFMX-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl benzo[d][1,3]dioxol-5-ylcarbamate](/img/structure/B7728427.png)
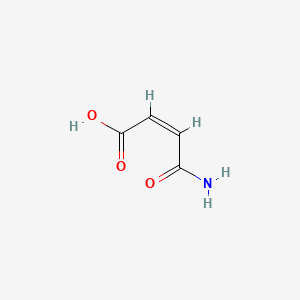
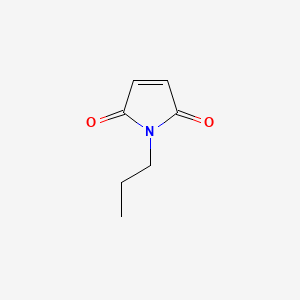
![N-(3-acetylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B7728445.png)
![(2E)-N-(4-chlorophenyl)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}-2-cyanoprop-2-enamide](/img/structure/B7728446.png)
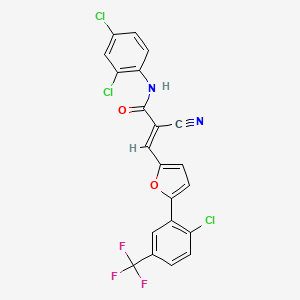
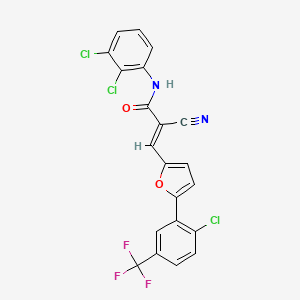
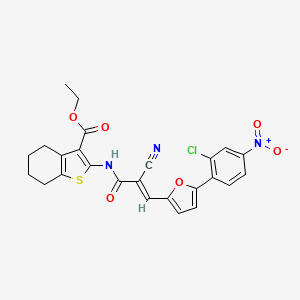

![4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B7728492.png)
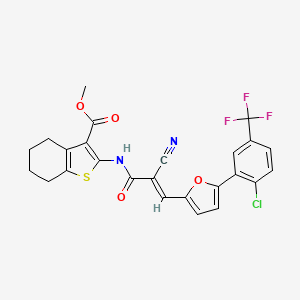
![(2E)-5-[2-chloro-5-(trifluoromethyl)benzyl]-2-[(2E)-(4-hydroxy-3-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B7728521.png)
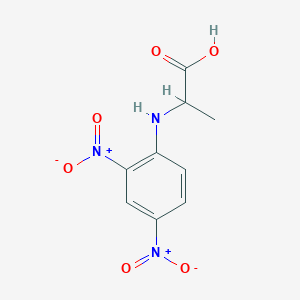
![(2Z)-4-[(4-aminophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B7728529.png)
